Bis-(2-piperidinoethyl)ether Dihydrochloride (BPEE Dihydrochloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-piperidinoethyl)ether Dihydrochloride typically involves the reaction of piperidine with ethylene oxide to form 2-(2-piperidinoethyl)ether. This intermediate is then reacted with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for Bis-(2-piperidinoethyl)ether Dihydrochloride are not extensively documented in the public domain. the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis-(2-piperidinoethyl)ether Dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its base form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of Bis-(2-piperidinoethyl)ether.
Reduction: The base form of Bis-(2-piperidinoethyl)ether.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Bis-(2-piperidinoethyl)ether Dihydrochloride has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Bis-(2-piperidinoethyl)amine: Similar structure but with an amine group instead of an ether linkage.
Bis-(2-piperidinoethyl)methylamine: Contains a methyl group in addition to the piperidinoethyl groups.
Uniqueness
Bis-(2-piperidinoethyl)ether Dihydrochloride is unique due to its ether linkage, which imparts different chemical properties compared to its amine analogs.
Properties
CAS No. |
104032-34-0 |
---|---|
Molecular Formula |
C14H30Cl2N2O |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-[2-(2-piperidin-1-ylethoxy)ethyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C14H28N2O.2ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;;/h1-14H2;2*1H |
InChI Key |
WSGXOAYUQNXYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOCCN2CCCCC2.Cl.Cl |
Origin of Product |
United States |
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